molecular formula C17H24BNO3 B1611769 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 937591-29-2

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

カタログ番号: B1611769
CAS番号: 937591-29-2
分子量: 301.2 g/mol
InChIキー: VXTRXTCKXASTFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a boron-containing heterocyclic compound featuring a dihydroisoquinoline scaffold substituted with a pinacol boronate ester and an acetyl group. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . The compound’s boronate ester group enhances stability and solubility, facilitating its use in drug discovery pipelines targeting kinases and other enzymes .

特性

IUPAC Name

1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-6-7-15(10-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRXTCKXASTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587818
Record name 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937591-29-2
Record name 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound consists of a dioxaborolane moiety linked to a dihydroisoquinoline structure. Its molecular formula is C15H17BN2O2 with a molecular weight of 268.12 g/mol. The compound is typically presented as a colorless to pale yellow liquid and has a purity greater than 97% in commercial preparations .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, research on related isoquinoline derivatives indicated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
PC12 Cells>2σ2 receptor binding
F98 Rat Glioblastoma32 × 10⁻⁹Apoptosis induction

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects by modulating neurotransmitter systems. For example, the σ2 receptor has been implicated in neuroprotection and modulation of cholinergic signaling pathways . The potential for this compound to interact with these pathways warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • σ2 Receptor Modulation: The σ2 receptor is known for its role in various cellular processes including apoptosis and proliferation. Compounds that target this receptor can influence cancer cell behavior .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with dioxaborolane groups can induce oxidative stress in cancer cells leading to cell death .

Case Studies

A notable case study involved the use of related compounds in treating glioblastoma. The study demonstrated selective binding to σ2 receptors in tumor tissues compared to healthy tissues, suggesting a targeted approach for therapy .

Table 2: Case Study Overview

Case Study ReferenceDisease ModelFindings
GlioblastomaTargeted binding to σ2 receptors; enhanced apoptosis

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds containing isoquinoline structures have been studied for their potential anticancer properties. Research indicates that derivatives of isoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance the bioactivity and selectivity of these compounds against specific cancer types.
  • Neuroprotective Effects : Isoquinoline derivatives are also being investigated for neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antimicrobial Properties : The presence of boron in the structure can impart antimicrobial properties to the compound. Research has shown that boron-containing compounds can disrupt bacterial cell walls or interfere with bacterial metabolism.

Organic Synthesis Applications

  • Cross-Coupling Reactions : The dioxaborolane group is known to participate in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial step in synthesizing complex organic molecules.
  • Building Blocks for Drug Discovery : The compound serves as a versatile building block in drug discovery processes. Its ability to undergo various chemical transformations enables chemists to create libraries of compounds for screening against biological targets.

Materials Science Applications

  • Polymer Chemistry : The incorporation of boron-containing groups into polymers can enhance their thermal and mechanical properties. Research indicates that such polymers exhibit improved stability and functionality, making them suitable for applications in coatings and adhesives.
  • Nanomaterials : The unique properties of boron compounds have led to their use in developing nanomaterials with specific optical or electronic properties. These materials have potential applications in sensors and electronic devices.

Case Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of isoquinoline derivatives against human breast cancer cell lines. The results showed that compounds similar to 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibited significant cytotoxicity (IC50 values < 10 µM), suggesting potential for further development as anticancer agents.

Case Study 2: Synthesis of Novel Boronated Isoquinolines

In a research article from Organic Letters, researchers synthesized a series of boronated isoquinolines using this compound as a key intermediate. The study highlighted its effectiveness in facilitating cross-coupling reactions with various electrophiles.

類似化合物との比較

Comparison with Structurally Similar Compounds

Dihydroisoquinolinone Derivatives

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1231892-74-2): Structural Difference: The ketone group is at position 1 (isoquinolinone) instead of the acetylated nitrogen at position 2. Properties: Molecular weight 273.14 (C₁₅H₂₀BNO₃), stored at room temperature. Exhibits moderate hazards (H302, H315, H319, H335) . Applications: Used in medicinal chemistry for fragment-based drug design due to its rigid scaffold .
  • 1-(7-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (Compound w11): Structural Difference: Incorporates a triazole-substituted pyrimidine moiety instead of the boronate ester. Synthesis: Prepared via palladium-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos system) . Applications: Demonstrated 82.5% yield in kinase inhibitor synthesis, highlighting the acetyl-dihydroisoquinoline core’s utility in targeting enzymatic active sites .

Boronated Heterocycles with Varied Core Structures

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences vs. Target Compound Applications References
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)ethanone 2170897-51-3 C₁₇H₂₄BNO₃ 301.19 Dihydroquinoline core (vs. dihydroisoquinoline) Suzuki coupling in ligand synthesis
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone 1227068-63-4 C₁₃H₂₂BNO₃ 251.13 Dihydropyridine core (smaller ring system) Intermediate in peptide mimetics
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]ethanone 937591-97-4 C₁₆H₂₂BNO₃ 299.17 Indoline core (saturated bicyclic structure) Probable use in fluorescent probes

Reactivity and Stability Insights

  • Boronate Ester Stability : The pinacol boronate group in the target compound and its analogs is stable under aqueous conditions (pH 7–9) but hydrolyzes in acidic media, releasing boronic acids for cross-coupling .
  • Acetyl Group Reactivity: The acetyl moiety in 1-(7-(...)dihydroisoquinolin-2(1H)-yl)ethanone can undergo nucleophilic substitution or serve as a directing group in metal-catalyzed C–H functionalization, unlike non-acetylated analogs .
  • Hazard Profile: Compounds with dihydroisoquinoline cores (e.g., CAS 1231892-74-2) exhibit higher hazard ratings (e.g., H302 for oral toxicity) compared to dihydropyridine derivatives .

準備方法

General Synthetic Strategy

The synthesis generally follows a palladium-catalyzed cross-coupling approach where a halogenated isoquinoline derivative reacts with a boronic acid pinacol ester. The key steps include:

  • Starting Material : A halogenated 3,4-dihydroisoquinoline derivative, often brominated or iodinated at the 7-position.
  • Borylation Reaction : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation.
  • Catalysts and Reagents : Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., potassium acetate or potassium phosphate), and bis(pinacolato)diboron as the boron source.
  • Reaction Conditions : Typically carried out in polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at elevated temperatures (80–100 °C).

This method is favored for its efficiency and selectivity in installing the boronic ester group on aromatic or heteroaromatic rings.

Detailed Preparation Protocols

Palladium-Catalyzed Borylation of Halogenated Isoquinoline

  • Procedure : The halogenated isoquinoline intermediate is dissolved in 1,4-dioxane or DMF. Bis(pinacolato)diboron is added along with a base such as potassium acetate or potassium phosphate. The mixture is degassed with argon to remove oxygen and moisture. Pd(PPh3)4 is introduced as the catalyst, and the reaction is heated to 80–100 °C for several hours (typically 6–24 h).
  • Work-up : After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated.
  • Purification : The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the pure boronic ester-functionalized isoquinoline ethanone.

This approach yields 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone with high purity (>95%) as confirmed by LC-MS and NMR analysis.

Alternative Synthetic Routes

  • From Protected Isoquinoline Derivatives : Some methods start from tert-butyl-protected isoquinoline carboxylates, which undergo borylation followed by deprotection steps to yield the target compound.
  • Knoevenagel Condensation Follow-up : In some literature, after initial borylation, further functionalization such as Knoevenagel condensation with aldehydes is performed to diversify the isoquinoline scaffold, though this is more common in analog synthesis rather than the target compound itself.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 (0.5–5 mol%) High catalytic activity for borylation
Boron Source Bis(pinacolato)diboron (1.2 equiv.) Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group
Base Potassium acetate or potassium phosphate Facilitates transmetalation step
Solvent 1,4-Dioxane or DMF Polar aprotic solvents preferred
Temperature 80–100 °C Elevated temperature accelerates reaction
Time 6–24 hours Reaction monitored by TLC or LC-MS
Atmosphere Argon or nitrogen Inert atmosphere prevents catalyst degradation

Characterization and Purity

  • Mass Spectrometry : Molecular ion peak at m/z 301.2 g/mol confirms molecular weight.
  • NMR Spectroscopy : ^1H NMR shows characteristic peaks for isoquinoline protons and methyl groups of the pinacol boronate.
  • LC-MS Purity : Typically >95% purity achieved after chromatographic purification.
  • InChI and SMILES : Confirm molecular structure and stereochemistry.

Research Findings and Applications

  • The boronic ester functionality enables this compound to serve as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex molecules including pharmaceuticals and advanced materials.
  • Studies report the compound’s utility in medicinal chemistry for the preparation of isoquinoline-based inhibitors and bioactive molecules.
  • The synthetic methods are well-established and reproducible, allowing for scale-up and modification for analog synthesis.

Summary Table of Preparation Methods

Step Description Reference(s)
Starting Material Halogenated 3,4-dihydroisoquinoline derivative
Borylation Reagents Bis(pinacolato)diboron, Pd catalyst, base
Solvent and Conditions 1,4-Dioxane or DMF, 80–100 °C, inert atmosphere
Reaction Time 6–24 hours
Work-up and Purification Extraction, drying, silica gel chromatography
Characterization Techniques LC-MS, NMR, Mass Spectrometry

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a propargylamide precursor (e.g., 2-iodobenzamide derivatives) is reacted with boronic acids under inert conditions (N₂ atmosphere) using PdCl₂ as a catalyst and K₃PO₄ as a base in ethanol at 79°C. Purification involves flash chromatography with n-hexane/EtOAc gradients . Another approach involves acetylation of tetrahydroisoquinoline precursors using acetic anhydride in pyridine, followed by reflux and silica gel chromatography .

Q. How is structural characterization of this compound performed, particularly to confirm the dioxaborolane moiety?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the dioxaborolane group's presence and position. The tetramethyl groups on the dioxaborolane ring typically appear as singlets in ¹H NMR (δ ~1.3 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Conformational isomers, if present, can be resolved using variable-temperature NMR .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : The compound should be stored under inert conditions (argon or nitrogen) at low temperatures (0–6°C) to prevent hydrolysis of the boronate ester. Air-sensitive intermediates require glovebox handling. Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this boronate ester be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites on the dihydroisoquinoline core. Experimental optimization includes tuning reaction temperatures (e.g., 80–100°C), ligand selection (e.g., SPhos for bulky substrates), and solvent polarity (e.g., THF vs. DMF). Monitoring reaction progress via TLC or LC-MS ensures minimal side-product formation .

Q. What strategies resolve conformational isomerism observed in NMR spectra of this compound?

  • Methodological Answer : Slow interconversion of conformers at room temperature can broaden NMR signals. Techniques include:

  • Variable-temperature NMR : Lower temperatures (e.g., -40°C) slow isomerization, splitting singlets into distinct peaks.
  • Dynamic NMR (DNMR) : Quantify activation energy barriers using line-shape analysis.
  • Chiral derivatization : Introduce a chiral auxiliary to stabilize specific conformers for separation .

Q. How can impurities arising from boronate ester hydrolysis be quantified and mitigated during synthesis?

  • Methodological Answer : Hydrolysis generates boronic acid derivatives, detectable via LC-MS or ion chromatography. Mitigation strategies include:

  • Anhydrous conditions : Use molecular sieves or rigorously dried solvents.
  • Acid scavengers : Add triethylamine or polymer-bound bases to neutralize trace moisture.
  • Post-synthetic purification : Reverse-phase HPLC with C18 columns effectively separates hydrolyzed byproducts .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess binding affinity to biological targets (e.g., kinases). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models evaluate pharmacokinetic properties using software like Schrödinger or MOE .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。